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Compound of Interest

Compound Name: H-Pro-Phe-NH2 HCl

Cat. No.: B1494561

Get Quote

Technical Monograph: H-Pro-Phe-NH2 HCl
Structural Characterization, Bioactivity, and
Experimental Protocols
Executive Summary & Chemical Identity[1][2][3]
H-Pro-Phe-NH2 HCl (L-Prolyl-L-Phenylalaninamide Hydrochloride) is a synthetic dipeptide

amide widely utilized as a physicochemical probe in membrane transport studies and as a

stable pharmacophore fragment in opioid receptor research. Unlike free-acid dipeptides, the C-

terminal amide capping (

) mimics the electronic environment of the peptide bond within a larger protein chain,
preventing carboxyl-terminal ionization and enhancing resistance to carboxypeptidases.

The hydrochloride salt form is critical for experimental reproducibility, providing high aqueous

solubility and crystalline stability compared to the hygroscopic free base.

Physicochemical Profile[1][2][3][4][5][6][7]
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Parameter Specification

IUPAC Name

(2S)-1-[(2S)-2-amino-3-

phenylpropanoyl]pyrrolidine-2-carboxamide

hydrochloride

Sequence Pro-Phe-NH2 (N-to-C direction)

Molecular Formula

Molecular Weight ~297.78 g/mol (Salt); 261.32 g/mol (Free Base)

Solubility
>20 mg/mL in

; Soluble in Methanol/DMSO

pKa Values -NH3+: ~8.5 (Proline N-terminus)

Isoelectric Point pH > 8.0 (Basic due to amide cap)

Biological Function & Mechanism of Action[8]
2.1. Peptide Transporter (PEPT1/PEPT2) Substrate
H-Pro-Phe-NH2 is a high-affinity substrate for the proton-coupled oligopeptide transporters

PEPT1 (SLC15A1) and PEPT2 (SLC15A2).

Mechanism: The transporter recognizes the dipeptide backbone and the N-terminal amine.

The hydrophobic Phenylalanine side chain interacts with the hydrophobic pocket of the

transporter's binding site, while the Proline residue imposes a conformational constraint

(cis/trans isomerization) that affects transport kinetics (

and

).

Utility: It serves as a competitive inhibitor or reference substrate to determine the binding

affinity of novel peptidomimetic drugs (e.g.,

-lactam antibiotics, valacyclovir).
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2.2. Proteolytic Stability & Enzymatic Probing
The N-terminal Proline confers unique stability properties.

Aminopeptidase Resistance: Most general aminopeptidases cannot cleave the N-terminal

bond involving a Proline nitrogen. Cleavage requires specific enzymes like Aminopeptidase

P or Dipeptidyl Peptidase IV (DPP-IV) (if the sequence extends beyond two residues).

Opioid Pharmacophore: The Pro-Phe sequence is a structural motif found in Endomorphin-2

(Tyr-Pro-Phe-Phe-NH2) and Casomorphins. H-Pro-Phe-NH2 is often used in Structure-

Activity Relationship (SAR) studies to determine the minimal sequence required for

-opioid receptor recognition.

2.3. Pathway Visualization
The following diagram illustrates the dual utility of H-Pro-Phe-NH2 in transport kinetics and

enzymatic stability profiling.
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Caption: Functional map showing H-Pro-Phe-NH2 affinity for SLC15A transporters and its

selective resistance to general proteolysis due to the N-terminal Proline.

Synthesis & Quality Control Protocols
To ensure "Trustworthiness" in experimental outcomes, the synthesis must yield a product free

of racemizates (D-isomers), which can drastically alter biological activity.

3.1. Solid-Phase Peptide Synthesis (SPPS) Workflow
Scale: 0.1 mmol | Resin: Rink Amide MBHA (Loading 0.5-0.7 mmol/g)

Resin Preparation: Swell Rink Amide resin in DMF (Dimethylformamide) for 30 mins.

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF (

).

Coupling 1 (Phenylalanine):

Activate Fmoc-Phe-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF.

Add to resin. Shake for 45-60 min.

QC Check: Kaiser Test (Ninhydrin) should be negative (colorless beads).

Chain Elongation: Repeat deprotection. Couple Fmoc-Pro-OH using the same protocol.

Final Cleavage & Side-Chain Removal:

Wash resin with DCM (Dichloromethane). Dry under

.

Treat with Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5%

for 2 hours.
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Precipitation: Filter filtrate into cold Diethyl Ether (

). Centrifuge to pellet the crude peptide.

Lyophilization: Dissolve pellet in

/Acetonitrile (1:1) and freeze-dry.

Salt Exchange (Critical): The crude is a TFA salt. Dissolve in dilute HCl and lyophilize (

) to convert to the HCl salt form.

3.2. Analytical Validation (HPLC Protocol)
Objective: Verify purity >98% and confirm absence of deletion sequences.

Parameter Condition

Column
C18 Reverse Phase (e.g., Agilent Zorbax

300SB-C18, 5µm, 4.6x150mm)

Mobile Phase A 0.1% TFA in Water (Milli-Q)

Mobile Phase B 0.1% TFA in Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Gradient 5% B to 65% B over 20 minutes

Detection
UV at 214 nm (Amide bond) and 254 nm

(Phenylalanine aromatic ring)

Experimental Workflow: Enzymatic Stability Assay
This protocol validates the stability of the H-Pro-Phe-NH2 motif against serum proteases, a

standard assay in drug development.
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Caption: Step-by-step workflow for determining the metabolic half-life (

) of the dipeptide.

Protocol Steps:

Preparation: Dissolve H-Pro-Phe-NH2 HCl to 1 mM in Phosphate Buffered Saline (pH 7.4).

Initiation: Add 10 µL of purified enzyme (e.g., DPP-IV or Kidney Brush Border Membrane

Vesicles) to 990 µL substrate solution.

Incubation: Maintain at 37°C in a water bath.
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Sampling: At defined intervals (0, 15, 30, 60 min), remove 100 µL aliquots.

Quenching: Immediately add 20 µL of 10% Trichloroacetic acid (TCA) or ice-cold Acetonitrile

to precipitate proteins and stop the reaction.

Clarification: Centrifuge at 10,000 x g for 5 mins.

Quantification: Inject supernatant into HPLC. Calculate % remaining based on Peak Area

under the curve (AUC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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